molecular formula C10H10BrIOS B14050186 1-Bromo-1-(2-iodo-6-(methylthio)phenyl)propan-2-one

1-Bromo-1-(2-iodo-6-(methylthio)phenyl)propan-2-one

Katalognummer: B14050186
Molekulargewicht: 385.06 g/mol
InChI-Schlüssel: YSAVDMIJZRLKHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-1-(2-iodo-6-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10BrIOS and a molecular weight of 385.06 g/mol . This compound is characterized by the presence of bromine, iodine, and a methylthio group attached to a phenyl ring, making it a unique and interesting molecule for various chemical studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-1-(2-iodo-6-(methylthio)phenyl)propan-2-one typically involves the bromination and iodination of a suitable precursor, followed by the introduction of the methylthio group. The reaction conditions often require the use of specific reagents and catalysts to ensure the selective introduction of the halogen atoms and the methylthio group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-1-(2-iodo-6-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

1-Bromo-1-(2-iodo-6-(methylthio)phenyl)propan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Bromo-1-(2-iodo-6-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways The presence of halogen atoms and the methylthio group can influence its reactivity and binding affinity to various biomolecules

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Bromo-1-(2-chloro-6-(methylthio)phenyl)propan-2-one
  • 1-Bromo-1-(2-fluoro-6-(methylthio)phenyl)propan-2-one
  • 1-Bromo-1-(2-iodo-6-(ethylthio)phenyl)propan-2-one

Uniqueness

1-Bromo-1-(2-iodo-6-(methylthio)phenyl)propan-2-one is unique due to the presence of both bromine and iodine atoms, along with the methylthio group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications .

Eigenschaften

Molekularformel

C10H10BrIOS

Molekulargewicht

385.06 g/mol

IUPAC-Name

1-bromo-1-(2-iodo-6-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H10BrIOS/c1-6(13)10(11)9-7(12)4-3-5-8(9)14-2/h3-5,10H,1-2H3

InChI-Schlüssel

YSAVDMIJZRLKHD-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C1=C(C=CC=C1I)SC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.